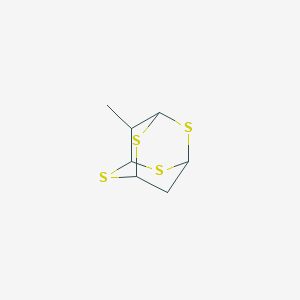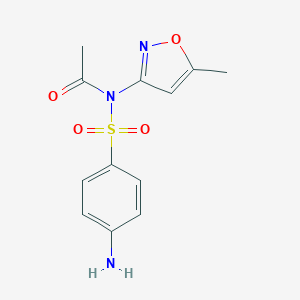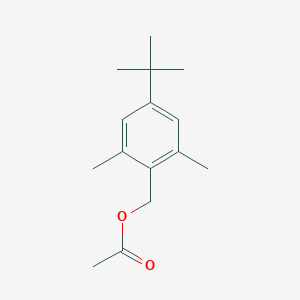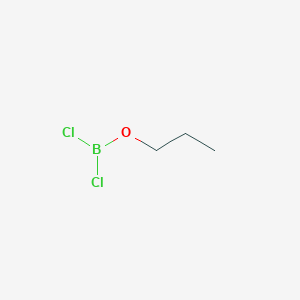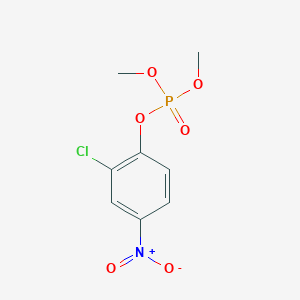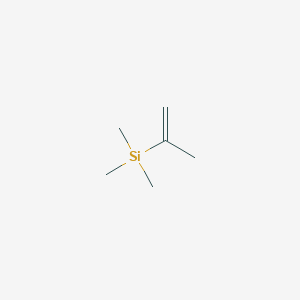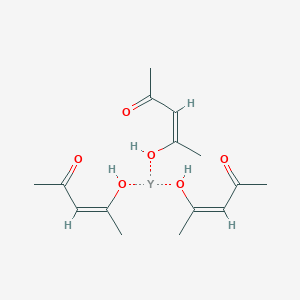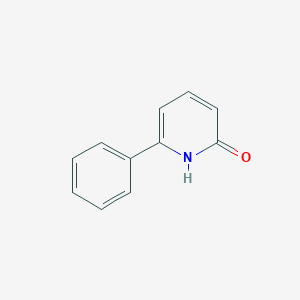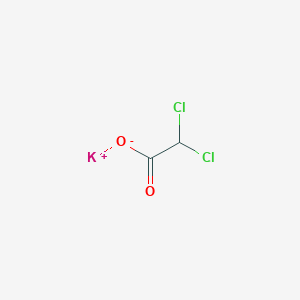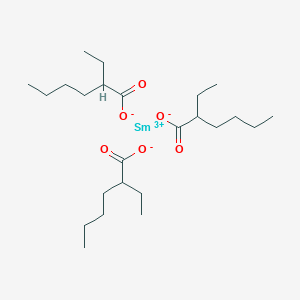
Samarium(III) 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(III) 2-ethylhexanoate is a rare earth metal compound that has gained significant attention in recent years due to its unique properties. It is a highly stable and soluble compound that has a wide range of applications in various fields, including chemical synthesis, catalysis, and materials science.
Mecanismo De Acción
The mechanism of action of Samarium(III) 2-ethylhexanoate in catalysis is not fully understood. However, it is believed to act as a Lewis acid catalyst, coordinating with the substrate and activating it for reaction. The Samarium(III) ion can also act as a redox catalyst, facilitating electron transfer reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Samarium(III) 2-ethylhexanoate. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Samarium(III) 2-ethylhexanoate as a catalyst is its high stability and solubility, which makes it easy to handle and use in various reactions. It is also relatively inexpensive compared to other rare earth metal catalysts. However, one limitation is that it is not as active as some other catalysts and may require higher temperatures or longer reaction times to achieve the desired results.
Direcciones Futuras
There are several future directions for the study of Samarium(III) 2-ethylhexanoate. One area of interest is the development of new catalytic applications, particularly in the field of asymmetric synthesis. Another area of interest is the study of its luminescent properties and its potential use in the development of new materials for electronic and optical applications. Additionally, there is potential for the use of Samarium(III) 2-ethylhexanoate in the development of new biofuels and renewable energy sources.
Métodos De Síntesis
Samarium(III) 2-ethylhexanoate can be synthesized using several methods, including the reaction of Samarium metal with 2-ethylhexanoic acid, the reaction of Samarium oxide with 2-ethylhexanoic acid, or the reaction of Samarium chloride with 2-ethylhexanoic acid. The most common method involves the reaction of Samarium metal with 2-ethylhexanoic acid in the presence of a solvent such as toluene or hexane. The reaction is typically carried out under an inert atmosphere at elevated temperatures, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
Samarium(III) 2-ethylhexanoate has been extensively studied for its catalytic properties, particularly in organic synthesis. It has been used as a catalyst in various reactions, including the synthesis of lactones, lactams, and cyclic carbonates. Additionally, it has been used in the synthesis of chiral compounds and in the conversion of biomass to biofuels. Samarium(III) 2-ethylhexanoate has also been studied for its luminescent properties and its potential use in the development of new materials for electronic and optical applications.
Propiedades
Número CAS |
19189-20-9 |
|---|---|
Nombre del producto |
Samarium(III) 2-ethylhexanoate |
Fórmula molecular |
C24H45O6Sm |
Peso molecular |
580 g/mol |
Nombre IUPAC |
2-ethylhexanoate;samarium(3+) |
InChI |
InChI=1S/3C8H16O2.Sm/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
IXXNKQHBHUUTIC-UHFFFAOYSA-K |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |
SMILES canónico |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sm+3] |
Otros números CAS |
19189-20-9 19641-83-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



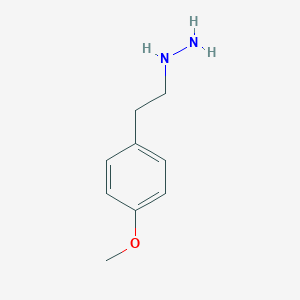
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
